synthesis and properties of 3-(2-trifluoromethyl-phenyl)-acryloyl chloride
synthesis and properties of 3-(2-trifluoromethyl-phenyl)-acryloyl chloride
An In-depth Technical Guide to the Synthesis and Properties of 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Medicinal Chemistry
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride, with CAS Number 209619-25-0, is a highly reactive, bifunctional organic compound.[1][2] Its structure, featuring a reactive acryloyl chloride moiety and an electronically modified phenyl ring with a trifluoromethyl group, makes it a valuable intermediate in the synthesis of complex organic molecules. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5][6][7] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of this important chemical building block.
Physicochemical and Spectroscopic Data
A summary of the key properties of 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride is presented below. While specific experimental data for this exact compound is limited in publicly available literature, the properties are based on its chemical structure and data for analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 209619-25-0 | [1][2] |
| Molecular Formula | C₁₀H₆ClF₃O | [1][2] |
| Molecular Weight | 234.60 g/mol | [1][2] |
| Appearance | Likely a yellow to brown liquid or low-melting solid | Inferred |
| Boiling Point | Data not available; likely high due to molecular weight, distillation would be under reduced pressure. | [2] |
| Solubility | Soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Toluene). | [8] |
| Reactivity | Reacts exothermically and violently with water and other protic solvents (alcohols, amines).[9][10][11] | Inferred |
| Stability | Moisture-sensitive; susceptible to polymerization if not stabilized.[8] | Inferred |
Synthesis Pathway: A Two-Step Approach
The most logical and efficient synthesis of 3-(2-trifluoromethyl-phenyl)-acryloyl chloride is a two-step process starting from 2-trifluoromethylbenzaldehyde. The first step establishes the acrylic acid backbone, which is then converted to the highly reactive acyl chloride.
Caption: Two-step synthesis of the target compound.
Experimental Protocol: Synthesis of (E)-3-(2-(Trifluoromethyl)phenyl)acrylic acid
This protocol describes a Knoevenagel condensation, a reliable method for forming the α,β-unsaturated carboxylic acid precursor.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Add catalytic amounts of pyridine (0.1 eq) and piperidine (0.02 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield (E)-3-(2-(trifluoromethyl)phenyl)acrylic acid as a solid.[12]
Experimental Protocol: Synthesis of 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride
This procedure details the conversion of the carboxylic acid to the final acryloyl chloride using thionyl chloride, a common and effective chlorinating agent.[13][14]
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend (E)-3-(2-(trifluoromethyl)phenyl)acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the stirred suspension.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the mixture at 0 °C (ice bath). Vigorous gas evolution (SO₂ and HCl) will occur. Caution: This step must be performed in a well-ventilated chemical fume hood.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Isolation: Cool the reaction mixture. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-(2-trifluoromethyl-phenyl)-acryloyl chloride is often used directly in subsequent steps without further purification due to its high reactivity. If required, purification can be attempted by vacuum distillation, though care must be taken to avoid polymerization.
Chemical Reactivity and Synthetic Applications
The reactivity of 3-(2-trifluoromethyl-phenyl)-acryloyl chloride is dominated by the highly electrophilic acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[8][9][15]
Caption: Nucleophilic acyl substitution reactions.
-
Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, forming the corresponding amides. This is the most common application in drug development, serving to link the acyl group to amine-containing scaffolds.
-
Ester Formation: Alcohols react to form esters, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.[8]
-
Hydrolysis: The compound reacts readily with water to hydrolyze back to the parent carboxylic acid.[9] This necessitates strict anhydrous conditions during its synthesis and use.
The trifluoromethyl group at the ortho-position of the phenyl ring acts as a strong electron-withdrawing group, which can slightly increase the electrophilicity of the carbonyl carbon. More importantly, its steric bulk and electronic properties are key for modulating the pharmacological profile of the final molecule.[5][6] The -CF3 group is known to block metabolic oxidation sites and can improve a drug candidate's pharmacokinetic profile.[4][5]
Safety, Handling, and Storage
Acryloyl chlorides are hazardous materials that must be handled with extreme care.[9][11]
-
Hazards: The compound is expected to be highly corrosive, causing severe skin burns and eye damage.[8][11] It is a lachrymator (induces tearing) and harmful if inhaled.[10] It reacts violently with water, releasing toxic HCl gas.[10][11]
-
Handling: All manipulations should be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[16] Always handle under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis and potential polymerization.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place. Refrigeration is recommended to maintain stability and prevent degradation or polymerization.[8] Store away from incompatible materials such as water, alcohols, amines, bases, and strong oxidizing agents.[10][16]
References
- A Comparative Analysis of Acryloyl Chloride Reactivity for Synthetic Chemistry. Benchchem.
-
Acryloyl chloride. Wikipedia. Available at: [Link]
- Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide. Benchchem.
- ACRYLOYL CHLORIDE. VanDeMark Chemical.
- CN104402703A - Synthetic method of acryloyl chloride. Google Patents.
-
How do I synthesize acryloyl chloride?. ResearchGate. Available at: [Link]
- US5395966A - Process for the manufacture of acryloyl chloride. Google Patents.
-
Process for the manufacture of acryloyl chloride. Justia Patents. Available at: [Link]
- SAFETY DATA SHEET. TCI Chemicals.
- Safety data sheet. BASF.
- Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal Derivatives. Benchchem.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Available at: [Link]
-
Acryloyl chloride. PubChem. Available at: [Link]
-
Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. Scilit. Available at: [Link]
-
(E)-3-(2-Fluoro-phenyl)-acryloyl chloride. Oakwood Chemical. Available at: [Link]
-
2-(Trifluoromethyl)acrylic acid. PubChem. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
The FTIR spectrum for compound of acryloyl chloride. ResearchGate. Available at: [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Available at: [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]
Sources
- 1. 3-(2-TRIFLUOROMETHYL-PHENYL)-ACRYLOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 209619-25-0|3-(2-Trifluoromethyl-phenyl)-acryloylchloride|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. vandemark.com [vandemark.com]
- 9. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 10. ACRYLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 98386-81-3|(E)-3-(2-(Trifluoromethyl)phenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]




